1-Benzylpyrazole-3-boronic Acid Pinacol Ester
Description
1-Benzylpyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative featuring a pyrazole core substituted with a benzyl group at the 1-position and a pinacol-protected boronic acid moiety at the 3-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The pinacol ester group enhances solubility in organic solvents compared to the parent boronic acid, making it advantageous for synthetic applications .
Properties
Molecular Formula |
C16H21BN2O2 |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-11-19(18-14)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI Key |
IFESKBYSPSREFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 4-Iodopyrazole Intermediate
- Starting Material: Pyrazole
- Reagents: Iodine and hydrogen peroxide in ethanol
- Conditions: Temperature controlled below 70 °C to avoid side reactions
- Process: Pyrazole is reacted with iodine and hydrogen peroxide, leading to selective iodination at the 4-position to yield 4-iodopyrazole.
- Workup: The reaction mixture is treated with sodium bisulfite to quench excess iodine, followed by neutralization with sodium bicarbonate, filtration, and drying to isolate the 4-iodopyrazole intermediate.
- Molar Ratios: Pyrazole : Iodine : Hydrogen peroxide = 1 : 0.5–0.6 : 1.0–1.2
This step is critical for regioselective halogenation and provides a key intermediate for further functionalization.
Step 2: N-Benzylation of 4-Iodopyrazole
- Starting Material: 4-Iodopyrazole intermediate
- Reagents: Benzyl halide (e.g., benzyl chloride or benzyl bromide), base (alkali)
- Conditions: Alkylation is performed under basic conditions, often at room temperature or slightly elevated temperatures.
- Process: The 4-iodopyrazole is reacted with benzyl halide, resulting in N-alkylation to form 1-benzyl-4-iodopyrazole.
- Molar Ratios: 4-Iodopyrazole : Benzyl halide = 1 : 1.0–1.3
This alkylation step introduces the benzyl substituent at the pyrazole nitrogen, a prerequisite for the final boronic acid ester formation.
Step 3: Formation of 1-Benzylpyrazole-3-boronic Acid Pinacol Ester
- Starting Material: 1-Benzyl-4-iodopyrazole
- Reagents: Grignard reagent (e.g., sec-butylmagnesium chloride), boron reagent (e.g., pinacol borate ester or sec-propyl tetramethyl ethylene ketone boric acid ester)
- Conditions: Low to moderate temperature (0–30 °C), inert atmosphere (argon or nitrogen)
- Process:
- The 1-benzyl-4-iodopyrazole is converted into the corresponding organomagnesium intermediate via halogen-magnesium exchange using sec-butylmagnesium chloride.
- This organomagnesium species is then reacted with the boron reagent to afford the boronic acid pinacol ester.
Molar Ratios: 1-Benzyl-4-iodopyrazole : Grignard reagent : Boron reagent = 1 : 1.0–1.2 : 1.0–1.2
Purification: After reaction completion, the mixture is quenched, extracted, and purified to yield the target compound with high purity.
This method avoids harsh conditions such as extremely low temperatures and provides a convenient, cost-effective route to the boronic acid ester.
Alternative Synthetic Approaches and Comparative Analysis
Organolithium Route with n-Butyllithium
- Some methods utilize n-butyllithium for halogen-lithium exchange on halopyrazole intermediates followed by reaction with boron reagents such as trimethyl borate or isopropoxy pinacol boronate.
- This approach requires cryogenic temperatures (around -65 to -50 °C) and careful handling of highly reactive organolithium reagents.
- Example: Synthesis of 1-methylpyrazole-3-boronic acid pinacol ester via diazotization to form 3-iodo-1-methylpyrazole, followed by n-butyllithium treatment and boronation with isopropoxy pinacol borate.
Use of Bis(pinacolato)diboron
- Recent literature reports the synthesis of boronic esters from organometallic reagents and bis(pinacolato)diboron, offering a mild and efficient route.
- This method can be adapted for pyrazole derivatives by first generating the organolithium or Grignard intermediate, then reacting with bis(pinacolato)diboron to yield the boronic acid pinacol ester.
- Advantages include good to excellent yields, scalability, and compatibility with various diol protecting groups.
Summary Table of Preparation Methods
| Step | Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Iodination of pyrazole | Iodine, H2O2, EtOH, <70 °C | Regioselective, mild | Requires careful temperature control |
| 2 | N-Benzylation | Benzyl halide, base, RT | Straightforward, high yield | Requires alkyl halide handling |
| 3 | Boronic ester formation | Grignard reagent (sec-BuMgCl), pinacol borate, 0–30 °C | Mild, cost-effective, scalable | Requires inert atmosphere, Grignard reagent handling |
| Alternative | Organolithium route | n-BuLi, isopropoxy pinacol borate, -65 to -50 °C | High purity product | Cryogenic conditions, sensitive reagents |
| Alternative | Bis(pinacolato)diboron | Organometallic reagent + B2(pin)2 | Mild, versatile | May require optimization for pyrazole substrates |
Research Findings and Practical Considerations
- The method involving 4-iodopyrazole intermediate and Grignard reagent exchange is favored for its operational simplicity, moderate temperature conditions, and lower cost.
- The diazotization route to prepare iodo-substituted pyrazoles followed by organolithium-mediated boronation yields high purity but requires stringent low-temperature control and careful reagent handling.
- The choice of boron reagent impacts yield and purity; pinacol borate esters are commonly used due to their stability and ease of purification.
- The synthetic route is adaptable to various N-alkyl substituents, including benzyl, methyl, and sec-propyl groups, allowing structural diversification for medicinal chemistry applications.
- Analytical techniques such as TLC, GC, and LCMS are employed to monitor reaction progress and confirm product identity and purity.
Chemical Reactions Analysis
1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can lead to the formation of boron-free pyrazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Spectral Characteristics
The pinacol ester moiety is a common feature across boronic acid derivatives, characterized by distinct NMR signals:
- ¹H NMR : A singlet for 12 methyl protons at δ 1.34–1.38 .
- ¹³C NMR : Peaks at δ ~84 (boron-bound oxygen carbons) and δ ~24.9 (methyl carbons) .
Key structural variations arise from the heterocyclic core and substituents:
Notable Observations:
Solubility and Stability
Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example:
Comparative Solubility Data :
Reactivity in Cross-Coupling Reactions
The pinacol ester group requires deprotection (e.g., via oxidative or aqueous conditions) to generate the active boronic acid for coupling. Key findings:
Comparison of Coupling Efficiency :
Biological Activity
1-Benzylpyrazole-3-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been recognized for their diverse applications, particularly in the development of therapeutics targeting various diseases. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound can be characterized by its molecular structure, which includes a pyrazole ring and a boronic acid moiety. The presence of the boron atom is crucial for its biological activity, as it can form reversible covalent bonds with diols in biomolecules, influencing various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C12H14B N3O2 |
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 1-benzyl-3-pyrazole-4-boronic acid pinacol ester |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Boronic acids are known to inhibit proteasome activity by binding to the active site of proteasome subunits, leading to the accumulation of proteins that regulate cell cycle and apoptosis. This mechanism is particularly relevant in cancer therapy, where proteasome inhibitors can induce apoptosis in malignant cells.
Anticancer Activity
Research has shown that boronic acid derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of various boronic compounds in inhibiting tumor growth through proteasome inhibition. Specifically, this compound demonstrated potent cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells .
Antibacterial and Antiviral Activity
In addition to anticancer effects, boronic acids have been investigated for their antibacterial and antiviral properties. The incorporation of boron into bioactive molecules has been shown to enhance their selectivity and potency against bacterial pathogens and viruses . For instance, derivatives similar to 1-benzylpyrazole-3-boronic acid have been explored for their ability to inhibit viral replication and bacterial growth.
Case Studies
Several studies have documented the biological activities of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating strong efficacy compared to standard chemotherapy agents .
- Proteasome Inhibition : Research indicated that this compound effectively inhibited the proteasome's chymotrypsin-like activity, leading to the accumulation of pro-apoptotic factors within cancer cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for 1-Benzylpyrazole-3-boronic Acid Pinacol Ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts. For example, Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) in tetrahydrofuran (THF) with aqueous potassium phosphate at 75°C under inert atmosphere achieves high yields (~94%) in analogous boronic ester syntheses . Pre-functionalization of the pyrazole ring with a benzyl group prior to boronation is critical to ensure regioselectivity at the 3-position.
Q. How should this compound be stored to maintain stability?
Storage at 0–6°C is recommended to prevent decomposition, as boronic esters are sensitive to moisture and temperature fluctuations. Evidence from structurally similar compounds (e.g., bromomethylphenylboronic acid pinacol esters) highlights degradation risks at room temperature . Use airtight containers with desiccants for long-term storage.
Q. What purification methods are effective for isolating this boronic ester?
Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using ethanol or dichloromethane/hexane mixtures) are standard. Impurities often include unreacted boronic acid precursors or deboronated byproducts, which can be identified via TLC monitoring at 254 nm .
Q. Which analytical techniques confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Key signals include the pinacol methyl groups (δ ~1.2–1.3 ppm) and the pyrazole aromatic protons (δ ~7.5–8.5 ppm).
- HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]+).
- FT-IR : B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions using this boronic ester?
Catalyst selection is critical: Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in sterically hindered systems. A 3:1 THF/water solvent ratio at 75°C maximizes coupling efficiency while minimizing protodeboronation. Pre-drying reagents and degassing solvents reduce side reactions . For electron-deficient aryl halides, adding ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) improves turnover .
Q. How do electronic effects of pyrazole substituents influence Suzuki-Miyaura coupling kinetics?
The electron-withdrawing benzyl group at the 1-position activates the 3-boronic acid site, enhancing reactivity with aryl halides. Comparative studies on 4-substituted analogs (e.g., 1-methylpyrazole-4-boronic esters) show slower coupling rates due to reduced boron electrophilicity . Hammett σ values correlate with reaction rates, enabling predictive optimization of substituents for target substrates.
Q. How can contradictory data on solvent effects in cross-coupling be resolved?
Discrepancies arise from solvent polarity’s dual role: polar solvents (e.g., DMF) accelerate oxidative addition but promote protodeboronation. Systematic studies using design of experiments (DoE) methodologies can isolate variables. For example, THF/water mixtures balance solubility and stability, while co-solvents like toluene reduce side reactions in sterically demanding systems .
Q. What strategies mitigate deboronaton during storage or reaction?
- Lyophilization : Freeze-drying under vacuum preserves boronic esters.
- Stabilizing additives : Adding 1–5% triethylamine or molecular sieves scavenges moisture .
- Low-temperature reactions : Conducting couplings at ≤60°C reduces thermal degradation .
Data Contradiction Analysis
Q. Why do reported yields vary for similar Suzuki couplings using this compound?
Discrepancies often stem from:
- Catalyst batch variability : Impurities in Pd sources (e.g., chloride content) affect activity.
- Substrate purity : Trace moisture in aryl halides quenches the catalyst.
- Scaling effects : Milligram-scale reactions may suffer from inefficient mixing vs. gram-scale . Validate protocols with internal controls and replicate experiments.
Q. How to address conflicting stability data under different storage conditions?
Stability studies on analogous compounds (e.g., bromophenylboronic esters) show that lyophilized samples retain >95% purity after 6 months at -20°C, while refrigerated (4°C) samples degrade by ~10% . Always characterize stored batches via NMR or HPLC before reuse.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
